molecular formula C21H19N3O5S B14920065 Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920065
M. Wt: 425.5 g/mol
InChI Key: BPKGUNHAZRBXAU-UHFFFAOYSA-N
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Description

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a nitrophenyl sulfonyl group, and a piperazino methanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the naphthyl and nitrophenyl sulfonyl intermediates. These intermediates are then coupled using a piperazine derivative under controlled conditions. Common reagents used in the synthesis include naphthalene, nitrobenzene, sulfonyl chloride, and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, the nitrophenyl sulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-NAPHTHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE
  • (4-NITROPHENYL)SULFONYLTRYPTOPHAN

Uniqueness

1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of a naphthyl group, a nitrophenyl sulfonyl group, and a piperazino methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H19N3O5S/c25-21(18-9-5-7-16-6-1-2-8-17(16)18)22-12-14-23(15-13-22)30(28,29)20-11-4-3-10-19(20)24(26)27/h1-11H,12-15H2

InChI Key

BPKGUNHAZRBXAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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